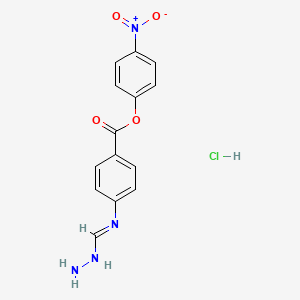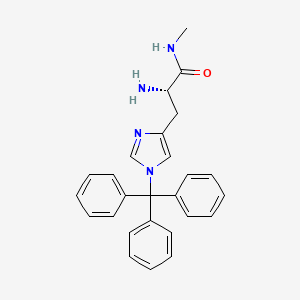
(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a nitrophenyl group and a hydrazinylmethylideneamino group attached to a benzoate moiety, with a hydrochloride salt form
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride typically involves a multi-step process. One common method starts with the nitration of phenyl compounds to introduce the nitro group. This is followed by the formation of the hydrazinylmethylideneamino group through a condensation reaction with hydrazine derivatives. The final step involves esterification to form the benzoate ester and subsequent conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like sodium borohydride or hydrazine.
Oxidation: The hydrazinyl group can be oxidized to form different functional groups depending on the oxidizing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while oxidation of the hydrazinyl group can produce azides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylmethylideneamino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Compared to similar compounds, (4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its utility in various research fields make it a valuable compound for scientific studies.
Propiedades
Fórmula molecular |
C14H13ClN4O4 |
|---|---|
Peso molecular |
336.73 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-(hydrazinylmethylideneamino)benzoate;hydrochloride |
InChI |
InChI=1S/C14H12N4O4.ClH/c15-17-9-16-11-3-1-10(2-4-11)14(19)22-13-7-5-12(6-8-13)18(20)21;/h1-9H,15H2,(H,16,17);1H |
Clave InChI |
WTNNLYPJGBBQBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])N=CNN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-({[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14102751.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14102759.png)
![N-[5-(2-phenylethyl)-1H-1,2,4-triazol-3-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14102764.png)
![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B14102767.png)
![1-(3-Chlorophenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14102775.png)
![2-{4-[7-Chloro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B14102783.png)

![4-[4-(benzyloxy)phenyl]-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14102786.png)
![N-(2,6-dimethylphenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14102815.png)


![5-(5-chloro-2-hydroxyphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14102839.png)
